![molecular formula C9H10ClNO2S B176410 N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}acetamide CAS No. 104082-15-7](/img/structure/B176410.png)
N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}acetamide
Overview
Description
Preparation Methods
The synthesis of N-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide involves several steps. The starting material, 2-chloroacetyl chloride, reacts with 5-(methylthio)thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then treated with acetic anhydride to yield the final product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}acetamide serves as a versatile building block for synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets such as enzymes and receptors. For example, it has been studied for its potential to inhibit certain kinases involved in cancer progression, indicating its utility in developing anticancer drugs.
Mechanism of Action
The compound's mechanism typically involves:
- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of kinases implicated in cancer metastasis.
- Receptor Modulation : Interaction with cell surface or intracellular receptors can alter signaling pathways, contributing to therapeutic effects.
- Protein Interaction Disruption : By interfering with protein-protein interactions, it may affect cellular processes crucial for cancer cell survival and proliferation.
Biological Studies
Anticancer Activity
Preliminary studies have demonstrated that this compound exhibits notable cytotoxic effects on various cancer cell lines. For instance:
- Breast Cancer : In MCF-7 breast cancer cells, treatment led to a dose-dependent decrease in viability and increased apoptosis, confirming its potential as an anticancer agent.
- Lung Cancer : A549 lung cancer cells showed significant growth inhibition and G1 phase arrest upon treatment with this compound, suggesting its efficacy as a chemotherapeutic agent.
Materials Science
The compound is also explored for its role in developing novel materials with unique electronic or optical properties. Its thiophene ring structure can impart desirable characteristics to polymers and coatings used in various industrial applications.
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | Effect Observed |
---|---|---|
Anticancer | MCF-7 | Dose-dependent decrease in viability |
Anticancer | A549 | Significant growth inhibition |
Enzyme Inhibition | Various | Inhibition of specific kinases |
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells indicated that this compound significantly reduced cell viability and increased apoptosis rates through flow cytometry analysis.
- Case Study on Lung Cancer : Research on A549 cells demonstrated that the compound inhibited cell growth effectively and induced G1 phase arrest, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
N-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide can be compared with other similar compounds, such as:
N-[[5-(2-Bromoacetyl)thien-2-yl]methyl]acetamide: Similar structure but with a bromine atom instead of chlorine.
N-[[5-(2-Iodoacetyl)thien-2-yl]methyl]acetamide: Contains an iodine atom instead of chlorine.
N-[[5-(2-Fluoroacetyl)thien-2-yl]methyl]acetamide: Contains a fluorine atom instead of chlorine.
The uniqueness of N-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide lies in its specific reactivity and the types of reactions it undergoes, which can be different from those of its analogs .
Biological Activity
N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Structural Characteristics
The compound has the molecular formula and features a thiophene ring substituted with a chloroacetyl group. This unique structure is thought to contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Antimicrobial Properties:
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential:
Research has also explored the compound's anticancer properties, with findings suggesting it may inhibit cell proliferation in certain cancer cell lines. The mechanism of action appears to involve interactions with key cellular targets, potentially disrupting critical pathways involved in cancer progression.
The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites in proteins. This interaction can lead to the inhibition of enzyme activity or disruption of protein function, which is crucial for its antimicrobial and anticancer effects.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy Against MRSA :
A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential as a therapeutic agent in treating resistant infections. -
Inhibition of Cancer Cell Proliferation :
In vitro studies on lung cancer cell lines revealed that the compound could inhibit cell proliferation effectively, with IC50 values indicating strong potency compared to standard chemotherapeutic agents. The study highlighted the compound's potential as a lead for developing new anticancer drugs.
Properties
IUPAC Name |
N-[[5-(2-chloroacetyl)thiophen-2-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-6(12)11-5-7-2-3-9(14-7)8(13)4-10/h2-3H,4-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDWEMUVRXBMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104082-15-7 | |
Record name | N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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